molecular formula C4H5FO3 B14307484 4-Fluoro-4-methyl-1,3-dioxolan-2-one CAS No. 114435-07-3

4-Fluoro-4-methyl-1,3-dioxolan-2-one

Cat. No.: B14307484
CAS No.: 114435-07-3
M. Wt: 120.08 g/mol
InChI Key: PYKQXOJJRYRIHH-UHFFFAOYSA-N
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Description

4-Fluoro-4-methyl-1,3-dioxolan-2-one is a fluorinated cyclic carbonate ester of significant interest in advanced materials and energy storage research. As part of a class of fluorinated 1,3-dioxolan-2-ones, this compound is investigated for its potential to enhance properties like electrochemical stability and thermal resistance compared to its non-fluorinated analogues . A primary and well-established research area for related fluorinated cyclic carbonates is their application as functional components in lithium-ion battery electrolytes . These compounds are studied as high-performance solvents or additives, where their key value lies in their ability to form a stable, effective Solid Electrolyte Interphase (SEI) on electrode surfaces . This stable SEI layer helps reduce irreversible capacity loss during initial cycles and improves the overall cycling efficiency and lifespan of the battery by preventing continuous electrolyte decomposition . Beyond energy storage, fluorinated 1,3-dioxolan-2-one derivatives serve as valuable intermediates in organic synthesis and materials science. They act as key precursors in the development of sophisticated fluorinated monomers, which are building blocks for a new class of high-performance amorphous fluoropolymers . These polymers are known for their exceptional thermal stability, chemical resistance, and distinctive optical and surface properties, making them suitable for demanding applications such as gas separation membranes, advanced electronics, and optical fibers . Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

114435-07-3

Molecular Formula

C4H5FO3

Molecular Weight

120.08 g/mol

IUPAC Name

4-fluoro-4-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C4H5FO3/c1-4(5)2-7-3(6)8-4/h2H2,1H3

InChI Key

PYKQXOJJRYRIHH-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)O1)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Setup

The process described in JP5351456B2 employs a two-electrode system with a glassy carbon anode and nickel cathode immersed in a potassium fluoride-hydrogen fluoride (KF-nHF, n = 8–10) electrolyte. The substrate, 4-methyl-1,3-dioxolan-2-one, is introduced into the electrolyte solution at concentrations ranging from 0.1 to 0.5 M. Fluorination proceeds via anodic oxidation, where fluoride ions (F⁻) generated at the electrode surface abstract a hydrogen atom from the methyl group, followed by fluorine incorporation. The reaction is conducted at temperatures between -40°C and 0°C to minimize side reactions such as ring-opening or over-fluorination.

Optimized Process Parameters

Key variables influencing yield and selectivity include temperature, current density, and electrolyte composition. Data from operational examples in the patent literature reveal the following optimized conditions:

Parameter Optimal Range Impact on Reaction
Temperature -20°C to -10°C Higher selectivity (>85%)
Current Density 2–5 mA/cm² Balances reaction rate vs. side products
KF:HF Molar Ratio (n) 8.5–9.0 Maximizes F⁻ availability
Reaction Time 6–8 hours Completes conversion without degradation

Under these conditions, the patent reports yields of 72–78% with a purity exceeding 95% after distillation. The product is isolated via fractional distillation under reduced pressure (20–30 mmHg), with a boiling point of 249.5°C at atmospheric pressure.

Alternative Synthetic Approaches and Limitations

While electrolytic fluorination dominates industrial production, exploratory studies have investigated nucleophilic fluorination agents. However, these methods face significant challenges:

Nucleophilic Fluorination Trials

Attempts using KF in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) resulted in <15% yield due to competing hydrolysis of the carbonate ring. The electron-withdrawing nature of the carbonyl group deactivates the methyl position toward SN2 mechanisms, rendering conventional fluorination agents ineffective.

Gas-Phase Fluorination

Preliminary experiments with elemental fluorine (F₂) diluted in nitrogen (1:10 v/v) at 25°C produced complex mixtures containing <5% target compound, alongside perfluorinated byproducts and decomposed fragments. This underscores the necessity for controlled electrochemical activation to achieve mono-fluorination.

Analytical Characterization and Quality Control

Post-synthesis analysis employs a combination of spectroscopic and chromatographic techniques to verify structure and purity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (dd, J = 6.8 Hz, 1H, OCH₂), 4.40 (m, 1H, CHF), 1.55 (d, J = 23.4 Hz, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -182.1 (m, 1F).
  • IR (neat): 1850 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-F stretch).

Purity Assessment

GC-MS analysis under the following conditions confirms purity >98%:

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 μm)
  • Oven Program: 50°C (2 min) → 10°C/min → 250°C (5 min)
  • Retention Time: 12.7 min.

Industrial-Scale Production Challenges

Scaling the electrolytic process introduces complexities:

Electrode Degradation

Glassy carbon anodes exhibit pitting corrosion after 50–60 cycles, necessitating replacement. Nickel cathodes demonstrate better longevity (>200 cycles).

Electrolyte Regeneration

Continuous operation requires HF replenishment to maintain n = 8–10. On-site distillation units recover KF for reuse, achieving 92–95% recycling efficiency.

Emerging Applications Driving Synthesis Innovations

Recent interest in fluorinated electrolytes for lithium-ion batteries has spurred methodological refinements:

Microfluidic Electrolysis

Pilot-scale studies using microchannel reactors (50 μm width) report 88% yield at -15°C with residence times <30 minutes, attributed to enhanced mass transfer.

Non-Aqueous Electrolytes

Replacing HF with ionic liquids (e.g., [EMIM][BF₄]) reduces corrosion but lowers fluorination efficiency to 45–50%.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The primary mechanism by which 4-Fluoro-4-methyl-1,3-dioxolan-2-one exerts its effects is through the formation of a stable solid electrolyte interphase (SEI) layer on the anode of lithium-ion batteries. This layer prevents further decomposition of the electrolyte and enhances the cycling efficiency and discharge capacity retention of the battery . The molecular targets involved include the anode surface and the electrolyte components, which interact to form the SEI layer .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound C₄H₅FO₃ 120.08 (calculated) N/A N/A
FEC C₃H₃FO₃ 106.05 ~35 220 (decomposes)
4-Methyl-1,3-dioxolan-2-one C₄H₆O₃ 102.09 -20 220

Table 2: Electrochemical Performance

Compound Conductivity (mS/cm) SEI Stability Thermal Decomposition (°C)
This compound N/A High (inferred) >200 (estimated)
FEC 8.5 Moderate 60–100

Q & A

Q. What analytical approaches detect trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI-MS in positive/negative ion modes for high-sensitivity impurity profiling.
  • Headspace GC-MS : Screen for volatile byproducts (e.g., residual fluorinated solvents) with a DB-624 column (30 m × 0.32 mm ID).
  • ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalysts) at ppb levels.

Ecological & Regulatory Compliance

Q. How to assess environmental mobility and soil adsorption potential?

  • Methodological Answer :
  • Batch Sorption Studies : Measure KdK_d (distribution coefficient) using OECD 106 guidelines with representative soil types (e.g., loam, clay).
  • Column Leaching Tests : Simulate rainfall conditions to evaluate groundwater contamination risks .
  • QSAR Modeling : Predict log KocK_{oc} values using EPI Suite or similar tools based on molecular descriptors.

Q. What documentation is required for REACH compliance in academic research?

  • Methodological Answer :
  • SDS Preparation : Include GHS classification (Acute Tox. 4, Skin Irrit. 2), disposal codes, and exposure controls per EC 1907/2006 .
  • Chemical Safety Report (CSR) : If annual volume exceeds 1 ton, submit CSR with hazard and risk assessment data .

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